

# A Technical Guide to 2-Benzylxy-6-fluorophenylboronic Acid

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## Compound of Interest

**Compound Name:** 2-Benzylxy-6-fluorophenylboronic acid

**Cat. No.:** B573082

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Benzylxy-6-fluorophenylboronic acid**, a key building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable reagent in the development of complex molecules and novel therapeutic agents.

## Physicochemical Properties

The key quantitative data for **2-Benzylxy-6-fluorophenylboronic acid** are summarized below. This information is critical for reaction planning, material handling, and safety assessments.

Property	Value	Reference
Molecular Weight	246.05 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1217500-53-2	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> BFO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[1]</a>
Storage Temperature	Refrigerator	<a href="#">[1]</a>
InChI Key	NBRVDQVRGXXXIE-UHFFFAOYSA-N	<a href="#">[1]</a>

## Chemical Structure

The structure of **2-Benzyl-6-fluorophenylboronic acid**, featuring a boronic acid group ortho to a benzyl substituent and meta to a fluorine atom on the phenyl ring, is crucial for its reactivity.

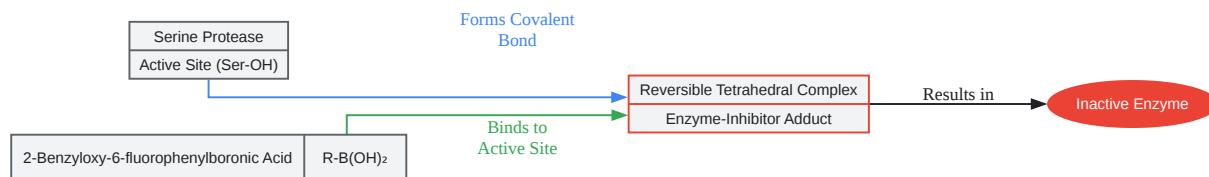
**Fig. 1:** Chemical structure of 2-Benzyl-6-fluorophenylboronic acid.

## Applications in Drug Discovery and Organic Synthesis

Boronic acids are a class of compounds with significant applications in medicinal chemistry and organic synthesis due to their unique chemical properties.[\[4\]](#) They are versatile reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

## Enzyme Inhibition

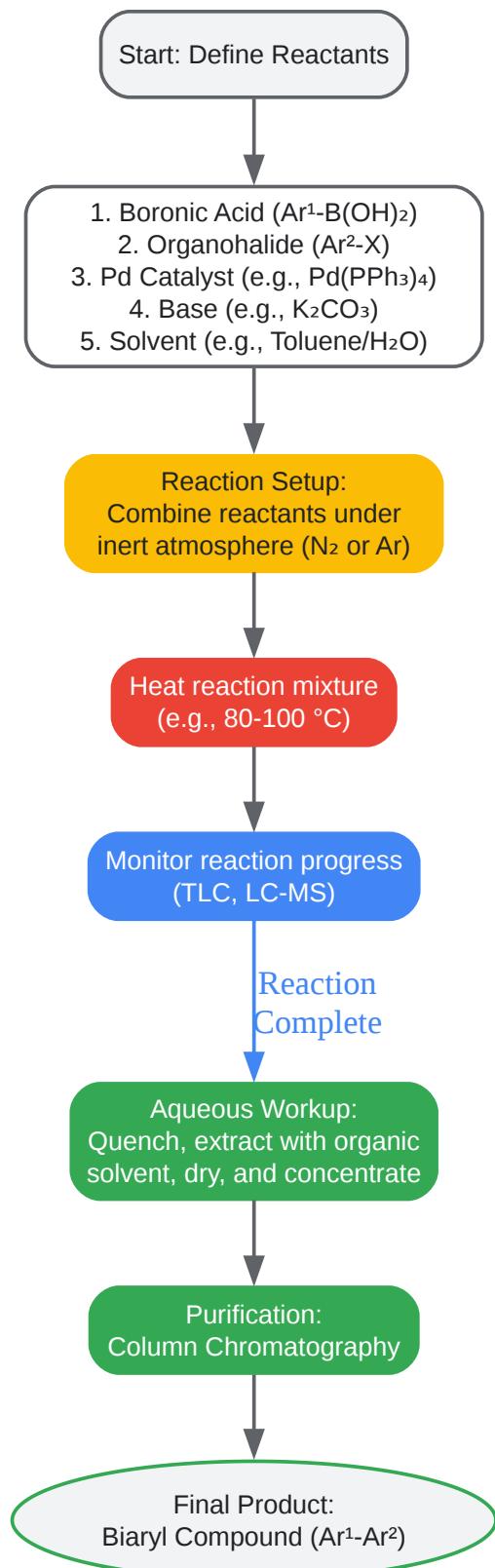
A primary application of functionalized phenylboronic acids in drug discovery is their role as enzyme inhibitors. The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with catalytic residues (like serine) in the active site of an enzyme, thereby inhibiting its function.[\[5\]](#) This mechanism is fundamental to the design of targeted therapies.

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**Fig. 2:** Mechanism of serine protease inhibition by a phenylboronic acid.

## Suzuki-Miyaura Cross-Coupling Reactions

**2-Benzyl-6-fluorophenylboronic acid** is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust methods for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide. It is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks found in many pharmaceuticals.

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**Fig. 3:** General experimental workflow for a Suzuki-Miyaura coupling reaction.

# Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the use of **2-Benzylxy-6-fluorophenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions based on the specific organohalide substrate being used.

## Materials:

- **2-Benzylxy-6-fluorophenylboronic acid** (1.0 eq)
- Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) (1-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) (2.0-3.0 eq)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DME)
- Water (degassed)
- Reaction vessel (e.g., Schlenk flask)
- Inert atmosphere supply (Nitrogen or Argon)
- Standard glassware for workup and purification

## Procedure:

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add **2-Benzylxy-6-fluorophenylboronic acid**, the chosen aryl halide, and the base.
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
- Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the anhydrous organic solvent followed by the degassed water (a typical solvent ratio might be 4:1 Toluene:Water).

- Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
- Characterization: Confirm the structure and purity of the final compound using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

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